N-methyl-3-methylsulfanylpropanamide
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Overview
Description
N-methyl-3-methylsulfanylpropanamide is an organic compound characterized by the presence of a methyl group attached to the nitrogen atom and a methylsulfanyl group attached to the third carbon of the propanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-methylsulfanylpropanamide typically involves the reaction of N-methylpropanamide with a methylsulfanyl reagent under controlled conditions. One common method is the nucleophilic substitution reaction where N-methylpropanamide is treated with methylsulfanyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at a temperature range of 0-25°C.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production. The final product is typically purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-methylsulfanylpropanamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group of the amide can be reduced to an amine using reducing agents such as lithium aluminum hydride or borane.
Substitution: The methylsulfanyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane as solvent.
Reduction: Lithium aluminum hydride, borane, tetrahydrofuran as solvent.
Substitution: Sodium hydroxide, potassium carbonate, dichloromethane, tetrahydrofuran.
Major Products
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of N-methyl-3-methylsulfanylpropylamine.
Substitution: Formation of various substituted propanamides depending on the nucleophile used.
Scientific Research Applications
N-methyl-3-methylsulfanylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of N-methyl-3-methylsulfanylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The compound’s amide group can participate in hydrogen bonding and other non-covalent interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-methyl-3-sulfanylpropanamide: Similar structure but lacks the additional methyl group on the sulfur atom.
N-methyl-3-aminopropyltrimethoxysilane: Contains an amino group instead of a methylsulfanyl group.
3-mercapto-N-methylpropanamide: Similar structure but with a mercapto group instead of a methylsulfanyl group.
Uniqueness
N-methyl-3-methylsulfanylpropanamide is unique due to the presence of both a methyl group on the nitrogen atom and a methylsulfanyl group on the third carbon. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-methyl-3-methylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NOS/c1-6-5(7)3-4-8-2/h3-4H2,1-2H3,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWOQUNBJGRKNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCSC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70961-62-5 |
Source
|
Record name | N-methyl-3-(methylsulfanyl)propanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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